(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chloro-2-fluorophenyl)propanoic acid
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Overview
Description
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoic acid is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Formation of the propanoic acid backbone:
Introduction of the chloro and fluoro substituents: These substituents are introduced through halogenation reactions, often using reagents like thionyl chloride or fluorinating agents.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-Boc-hydroxylamine
- tert-Butyl-N-methylcarbamate
Uniqueness
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17ClFNO4 |
---|---|
Molecular Weight |
317.74 g/mol |
IUPAC Name |
(3R)-3-(3-chloro-2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-10(7-11(18)19)8-5-4-6-9(15)12(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1 |
InChI Key |
GUAOVNJNCGKCIM-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C(=CC=C1)Cl)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
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